molecular formula C8H13NO2 B15205796 (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester

Cat. No.: B15205796
M. Wt: 155.19 g/mol
InChI Key: FOLZIMOUVNPNOZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-5-Azaspiro[24]heptane-6-carboxylic acid methyl ester is a spirocyclic compound featuring a unique structure that includes a nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester typically involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations. For example, the reaction can be carried out using diethylzinc and diiodomethane in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptane-6-carboxylic acid: A closely related compound with similar structural features.

    Spirocyclic proline derivatives: These compounds share the spirocyclic structure and are used in similar applications.

Uniqueness

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester is unique due to its specific stereochemistry and the presence of a nitrogen atom within the spirocyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-4-8(2-3-8)5-9-6/h6,9H,2-5H2,1H3/t6-/m0/s1

InChI Key

FOLZIMOUVNPNOZ-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2(CC2)CN1

Canonical SMILES

COC(=O)C1CC2(CC2)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.